Hycanthone N-oxide
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Overview
Description
Hycanthone N-oxide is a derivative of hycanthone, a compound known for its antischistosomal properties. Hycanthone itself is a metabolite of lucanthone and has been used in the treatment of parasitic diseases such as schistosomiasis. This compound retains many of the biological activities of its parent compound but with distinct chemical properties due to the presence of the N-oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hycanthone N-oxide typically involves the oxidation of hycanthone. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids, and other oxygen donors. For instance, the use of urea-hydrogen peroxide adduct (UHP) in methanol has been reported as an efficient method for the oxidation of tertiary amines to N-oxides . The reaction is usually carried out under mild conditions, often at room temperature, to prevent over-oxidation or degradation of the product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Continuous flow reactors and packed-bed microreactors can be employed to enhance the efficiency and safety of the oxidation process. These methods allow for better control over reaction conditions and can lead to higher yields and purities of the desired N-oxide .
Chemical Reactions Analysis
Types of Reactions
Hycanthone N-oxide can undergo various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.
Common Reagents and Conditions
Reduction: Zinc in acetic acid is a common reagent for the reduction of N-oxides.
Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.
Oxidation: Strong oxidizing agents like peracids can be used for further oxidation.
Major Products
Reduction: The major product is the parent amine, hycanthone.
Substitution: Depending on the nucleophile used, various substituted derivatives of hycanthone can be formed.
Oxidation: Over-oxidation can lead to the formation of more complex oxidized species.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of N-oxides and their transformations.
Biology: Hycanthone N-oxide has been investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Industry: Its unique chemical properties make it useful in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
Hycanthone N-oxide exerts its effects primarily through its interaction with DNA and enzymes. It intercalates into DNA, disrupting its structure and inhibiting RNA synthesis . Additionally, it inhibits enzymes such as apurinic endonuclease-1 (APE1), which is involved in DNA repair . This dual mechanism of action contributes to its antineoplastic and antiparasitic activities.
Comparison with Similar Compounds
Hycanthone N-oxide is similar to other thioxanthenone derivatives, such as:
Lucanthone: The parent compound of hycanthone, known for its antischistosomal and antineoplastic activities.
Hycanthone: The direct precursor of this compound, sharing many biological activities but lacking the N-oxide functional group.
Myxin: Another thioxanthenone derivative with similar DNA intercalating properties.
The uniqueness of this compound lies in its N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compounds.
Properties
CAS No. |
54484-90-1 |
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Molecular Formula |
C20H24N2O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[[4-(hydroxymethyl)-9-oxothioxanthen-1-yl]amino]ethanamine oxide |
InChI |
InChI=1S/C20H24N2O3S/c1-3-22(25,4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)26-20/h5-10,21,23H,3-4,11-13H2,1-2H3 |
InChI Key |
CVOBONSFYKLOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O)[O-] |
Origin of Product |
United States |
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